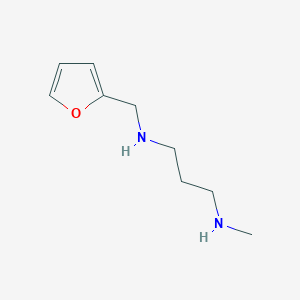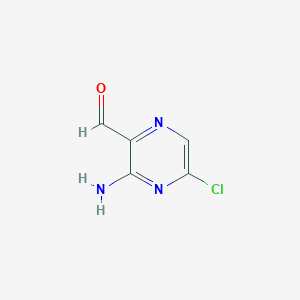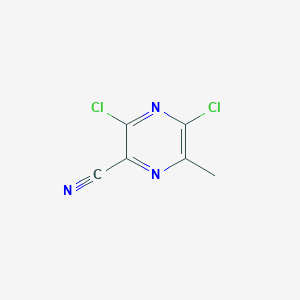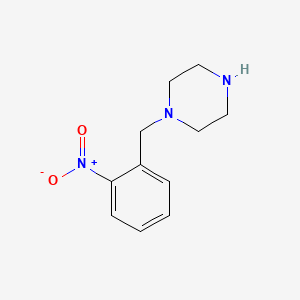![molecular formula C14H23NO3 B3164470 Butyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-55-9](/img/structure/B3164470.png)
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine
Descripción general
Descripción
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 . The IUPAC name for this compound is 2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación
Charge Derivatization of Amines and Amino Acids
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine derivatives are utilized for the charge derivatization of amines, amino acids, and small C-protected peptides. This facilitates their analysis via matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) analysis, enhancing the detection and characterization of these biomolecules in various biological and chemical studies (Denekamp et al., 2008).
Synthesis and Characterization of Zinc Compounds
In the synthesis and characterization of zinc bis[(alkyl)(trimethylsilyl)amide] compounds, derivatives of this compound play a crucial role. These compounds are prepared and fully characterized, contributing to the development of new materials and catalysts in inorganic chemistry (Gaul et al., 2000).
Catalytic Activity in Transesterification
Derivatives are also applied in enhancing catalyst lifetime and efficiency in the transesterification reaction. The modification of zeolite Y with these compounds improves catalytic activity, demonstrating potential in biofuel production and other chemical transformations (Samerjit et al., 2016).
Aryl-Cl Activation and Hydrosilane Polymerization Catalysts
The compound's derivatives serve as ligands in Group 10 metal complexes, showing promising applications as catalysts for Suzuki cross-coupling reactions and hydrosilane polymerization, indicating their significant role in organic synthesis and polymer science (Deeken et al., 2006).
Ionic Liquids Synthesis
This compound derivatives are involved in the synthesis of ionic liquids, facilitating reactions such as the coupling of aryl imines with trimethylsilyl cyanide. These ionic liquids have applications in green chemistry, offering an environmentally friendly alternative for various chemical processes (Yadav et al., 2003).
Analysis of Aromatic Amines in Hair Dyes
Derivatives of this compound are used in improving the analysis of aromatic amines present as contaminants in consumer products like hair dyes. The use of room temperature ionic liquids enhances the separation and quantification of these amines, contributing to consumer safety and product quality assurance (Lizier & Zanoni, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2/h8-9,15H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBRWNDWCUZLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B3164399.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)



![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)




![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)